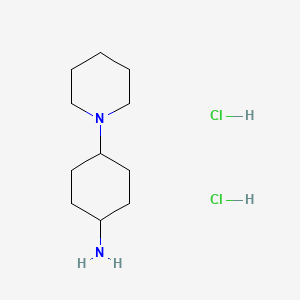

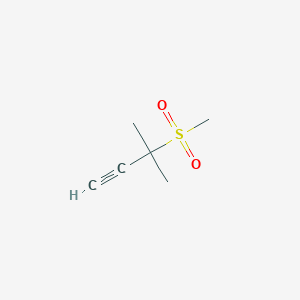

3-Methyl-3-(methylsulfonyl)but-1-yne

Overview

Description

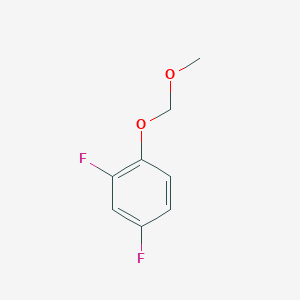

3-Methyl-3-(methylsulfonyl)but-1-yne is a chemical compound with the molecular formula C6H10O2S and a molecular weight of 146.21 . It is used as an intermediate for pharmaceuticals, in cosmetics, and in chemical research . It also serves as a precursor in the development of agrochemicals and is used as a reagent in research laboratories .

Physical And Chemical Properties Analysis

The predicted boiling point of 3-Methyl-3-(methylsulfonyl)but-1-yne is 253.9±23.0 °C and its predicted density is 1.104±0.06 g/cm3 .Scientific Research Applications

Synthesis and Electrophile-Induced Cyclization Reactions

3-Methyl-3-(methylsulfonyl)but-1-yne has been utilized in various synthesis and cyclization reactions. Christov and Ivanov (2004) described a method for synthesizing 3-methyl-1-methylsulfonylpenta-1,2,4-triene via sigmatropic rearrangement, which further reacts with electrophiles like halogenation agents and phenylsulfenyl chlorides to form various heterocyclic products (Christov & Ivanov, 2004).

Polysulfones as Organic Catalysts

Marković (2005) discussed the use of polysulfones, derived from reactions involving sulfur dioxide, as organic catalysts. These catalysts facilitate various chemical reactions, including selective cleavage of certain ethers and silylation of alcohols and oximes (Marković, 2005).

High-Temperature Thermoplastic Composite Materials

Reinhardt and Arnold (1981) explored the preparation of high-molecular-weight polysulfones containing 1,3-enyne linkages. These polymers, suitable as high-temperature thermoplastic composite materials, exhibit high glass transition temperatures and undergo curing reactions upon heating (Reinhardt & Arnold, 1981).

Direct C-H Methylsulfonylation of Alkenes

In 2019, He, Gong, Rojsitthisak, and Wu described a method for the direct C-H methylsulfonylation of alkenes. This process uses sodium metabisulfite as a surrogate for sulfur dioxide, providing a convenient approach to produce (E)-2-methyl styrenyl sulfones (He, Gong, Rojsitthisak, & Wu, 2019).

Radical Relay Strategy in Organic Synthesis

Gong, Wang, Ye, and Wu (2019) developed a radical relay strategy for synthesizing 3-(methylsulfonyl)benzo[b]thiophenes. This method involves a photoinduced sulfonylation under mild conditions, highlighting the importance of methyl radicals in the synthesis of methylsulfonyl-containing compounds (Gong, Wang, Ye, & Wu, 2019).

Intercalating Nucleic Acids

Aly, Wamberg, and Pedersen (2005) used isopropylidene-protected 4-O-(methylsulfonyl)butane-1,2,4-triol for alkylation of hydantoin, producing compounds that stabilize DNA triplexes. This demonstrates the potential of such compounds in nucleic acid research (Aly, Wamberg, & Pedersen, 2005).

Future Directions

properties

IUPAC Name |

3-methyl-3-methylsulfonylbut-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c1-5-6(2,3)9(4,7)8/h1H,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWUIROEZGTISF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-3-(methylsulfonyl)but-1-yne | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2-Aminoethyl)thio]ethyl]carbamic acid tert-butyl ester](/img/structure/B3115687.png)

![Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride](/img/structure/B3115701.png)